N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide features a structurally complex architecture combining a pyrazolo[4,3-d]pyrimidinone core with a thiophen-2-ylmethyl substituent and an N-(3,4-dimethylphenyl)acetamide moiety. Key structural attributes include:
- Sulfanyl linkage: Connects the heterocyclic core to the acetamide group, offering distinct reactivity compared to sulfonamide or ether linkages .
- 3,4-Dimethylphenyl substituent: Steric and electronic modifications at the acetamide’s aryl group may influence binding affinity and metabolic stability .
Synthetic routes for analogous compounds involve multi-component reactions (e.g., thioacetamide with N-substituted maleimides) or stepwise functionalization of heterocyclic cores . While specific data for this compound’s synthesis is unavailable, its structural complexity suggests a multi-step strategy involving thioether bond formation and regioselective substitutions.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S2/c1-5-28-21-20(16(4)26-28)25-23(27(22(21)30)12-18-7-6-10-31-18)32-13-19(29)24-17-9-8-14(2)15(3)11-17/h6-11H,5,12-13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTCOAOVIOKRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the thiophen-2-ylmethyl group. The final step involves the attachment of the N-(3,4-dimethylphenyl)acetamide moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would generally follow similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety.
Reduction: This reaction can affect the pyrazolo[4,3-d]pyrimidine core.
Substitution: This reaction can occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl or thiophene rings.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations :
Core Heterocycles: The pyrazolo-pyrimidinone core (target) is distinct from pyrrolo-pyridine (2c), benzoquinazoline (Compound 10), and thiazolo-pyrimidine (Compound 3) scaffolds. Thiophen-2-ylmethyl in the target may enhance π-π stacking compared to phenyl groups in 2c .
Substituent Effects :
- Aryl Groups : 3,4-Dimethylphenyl (target and 2c) increases lipophilicity, while chloro (2e, 2f ) or sulfamoyl (Compound 10 ) groups modulate electrophilicity and solubility.
- Sulfur-Containing Linkages : The sulfanyl group (target) contrasts with sulfonamide (Compound 10) or thioxo (Compound 3) moieties, affecting oxidative stability and hydrogen-bonding capacity .
Thermal Stability :
- Compounds with pyrrolo-pyridine cores (2c–2f) exhibit melting points >300°C, suggesting robust crystalline packing and thermal resilience . Data for the target compound is unavailable but may follow similar trends.
Implications for Bioactivity
While biological data for the target compound is absent, structural analogs provide insights:
- Benzoquinazoline (Compound 10) : The sulfamoyl group may target carbonic anhydrases or folate pathways .
- Thiazolo-pyrimidine (Compound 3) : Dichlorophenyl and ester groups could confer antimicrobial or anti-inflammatory activity .
The target’s thiophene and pyrazolo-pyrimidinone motifs may synergize for unique target engagement, warranting further pharmacological profiling.
Biological Activity
N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on various studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O2S2 |
| Molecular Weight | 467.61 g/mol |
| CAS Number | 1358832-16-2 |
| InChI Key | LQTCOAOVIOKRMD-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=C(C=C4)C)C |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown promising antibacterial and antifungal activities.
- Antibacterial Activity :
- Antifungal Activity :
Anticancer Potential
The anticancer properties of this compound have been explored through high-throughput screening methods.
- Mechanism of Action :
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound and its analogs:
- Study on Anticancer Activity :
- Synergistic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
